molecular formula C10H12F2O B164044 1-Butoxy-2,3-Difluorobenzene CAS No. 136239-66-2

1-Butoxy-2,3-Difluorobenzene

Cat. No.: B164044
CAS No.: 136239-66-2
M. Wt: 186.2 g/mol
InChI Key: HYDIPEHDSUNHPA-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Aryl Ethers in Contemporary Organic and Materials Science

Fluorinated aryl ethers, a class of compounds to which 1-Butoxy-2,3-difluorobenzene belongs, are of significant interest in modern organic and materials science. The incorporation of fluorine atoms into aryl ether structures can dramatically alter the physicochemical properties of the parent molecule. chinesechemsoc.org This is due to fluorine's high electronegativity and the strength of the carbon-fluorine bond. chinesechemsoc.org

These properties can lead to enhanced metabolic stability, increased lipophilicity, and altered permeability, which are highly desirable traits in the development of pharmaceuticals and agrochemicals. chinesechemsoc.org In materials science, fluorinated aryl ethers are used to create polymers with low dielectric constants, high thermal stability, and low water absorption, making them suitable for applications in high-frequency communications and advanced composites. nih.govmsstate.edu The introduction of fluorine can also influence the electronic properties of materials, opening up possibilities for their use in optoelectronics. msstate.edu

Significance of this compound as a Privileged Scaffold

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. rsc.orgresearchgate.net While this compound itself is not extensively documented as a classic privileged scaffold in the same vein as benzodiazepines or quinolines, its structural motifs are relevant to this concept. rsc.org The difluorinated benzene (B151609) ring is a key component in many biologically active compounds, and the butoxy group can be modified to fine-tune the molecule's properties.

The strategic placement of fluorine atoms on the aromatic ring can influence the molecule's conformation and its interactions with biological targets. This can lead to improved binding affinity and selectivity. The butoxy group enhances solubility in organic solvents and can be a site for metabolic transformations, potentially leading to the formation of active metabolites. chemimpex.com This combination of features makes this compound and its derivatives promising candidates for investigation in drug discovery programs.

Current Research Landscape and Emerging Trends in the Study of this compound

Current research involving this compound primarily focuses on its role as a building block in organic synthesis. chemimpex.com It serves as an intermediate in the creation of more complex molecules for the pharmaceutical and agrochemical industries. chemimpex.comlookchem.com For instance, it can be used to synthesize substituted phenols, aryl amines, and other aryl ethers. alfa-chemical.com

Emerging trends in the broader field of organofluorine chemistry are likely to impact the future study of this compound. These include the development of novel fluorination techniques, such as electrochemical and photochemical methods, which could provide new routes to synthesize this and related compounds. numberanalytics.com There is also a growing interest in late-stage fluorination, where fluorine atoms are introduced at a late step in a synthetic sequence, allowing for the rapid diversification of complex molecules. rsc.org As our understanding of the role of fluorine in modulating biological activity continues to grow, it is anticipated that compounds like this compound will be explored in new therapeutic areas, including infectious diseases, oncology, and neurological disorders. numberanalytics.com

Chemical Compound Information

Compound Name
This compound
1-Butoxy-3,5-difluorobenzene
1-bromobutane
1-ethoxy-2,3-difluorobenzene
1-ethoxy-4-ethynyl-2,3-difluorobenzene
1,4-dibromo-2,3-difluorobenzene (B138201)
(4-butoxy-2,3-difluorophenyl)boronic Acid
2,3-difluorophenol (B1222669)
3,5-difluorophenol (B1294556)
Benzodiazepine
Potassium carbonate
Potassium hydroxide
Quinoline
Sevoflurane
n-butanol

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂F₂O nih.gov
Molecular Weight 186.2 g/mol chemimpex.com
CAS Number 136239-66-2 chemimpex.com
Appearance Colorless to light yellow clear liquid chemimpex.com
Boiling Point 110 °C/20 mmHg chemimpex.com
Density 1.11 g/cm³ chemimpex.com
Refractive Index n20D 1.47 chemimpex.com
Purity ≥ 98% (GC) chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12F2O/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDIPEHDSUNHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382365
Record name 1-Butoxy-2,3-Difluorobenzene
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136239-66-2
Record name 1-Butoxy-2,3-difluorobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butoxy-2,3-Difluorobenzene
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Record name Benzene, 1-butoxy-2,3-difluoro
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Advanced Synthetic Methodologies for 1 Butoxy 2,3 Difluorobenzene

Classical Etherification Approaches

Classical etherification methods remain fundamental in the synthesis of 1-Butoxy-2,3-difluorobenzene. These approaches primarily involve the formation of a C-O bond between a difluorinated benzene (B151609) ring and a butoxy group.

Nucleophilic Aromatic Substitution (SNAr) Reactions for C-O Bond Formation

Nucleophilic aromatic substitution (SNAr) is a key strategy for forming the ether linkage in this compound. This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. In this context, the butoxide ion acts as the nucleophile attacking a difluorinated benzene derivative.

The regioselectivity of the SNAr reaction is a critical aspect when dealing with difluorobenzene precursors. The position of the incoming butoxy group is directed by the electronic effects of the fluorine atoms on the benzene ring. For instance, in the reaction of 1,2,3-trifluorobenzene, the substitution pattern is influenced by the activation of the C-F bonds by the other fluorine atoms. Research has shown that the reaction of 1,3-difluorobenzene (B1663923) with nucleophiles can lead to the formation of desymmetrized products through sequential SNAr reactions. researchgate.net The initial substitution of one fluorine atom deactivates the ring towards a second substitution, but under specific conditions, a second, different nucleophile can be introduced. researchgate.net This highlights the importance of controlling reaction conditions to achieve the desired regioselective synthesis of this compound from appropriately halogenated precursors. The choice of the starting difluorobenzene isomer is crucial for directing the butoxy group to the desired position.

The efficiency of the etherification process via SNAr is highly dependent on the choice of base and solvent. A common method involves the reaction of 2,3-difluorophenol (B1222669) with n-butanol in the presence of a base like potassium hydroxide, often under reflux conditions. chembk.com The base is essential for deprotonating the butanol to form the more nucleophilic butoxide anion. The selection of the solvent system is also critical and can influence reaction rates and yields. Solvents are chosen based on their ability to dissolve the reactants and facilitate the interaction between the nucleophile and the aromatic substrate. acs.org The optimization of these parameters is key to maximizing the yield and purity of this compound.

Interactive Data Table: Optimization of Etherification Reaction

PrecursorReagentBaseSolventConditionsProduct
2,3-Difluorophenoln-ButanolPotassium HydroxideNot SpecifiedRefluxThis compound chembk.com
3,5-Difluorophenol (B1294556)1-BromobutanePotassium CarbonateAcetoneReflux1-Butoxy-3,5-difluorobenzene prepchem.com

Grignard Reagent-Mediated Transformations

Grignard reagents offer an alternative pathway for the synthesis of aryl ethers. While less common for direct etherification, they can be employed in multi-step sequences. For instance, a Grignard reagent could be used to introduce a functional group that is subsequently converted to a butoxy group. However, direct coupling of a Grignard reagent with a fluorinated aromatic ring to form a C-O bond is not a standard approach. More typically, Grignard reagents are used in cross-coupling reactions to form C-C bonds. researchgate.netwiley.com

Williamson Ether Synthesis in Fluorinated Systems

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. libretexts.orgmasterorganicchemistry.com This reaction involves the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comorganicchemistrytutor.com In the context of this compound synthesis, this would typically involve reacting a 2,3-difluorophenoxide salt with a butyl halide, such as 1-bromobutane. wvu.edu

For this synthesis to be effective, the phenoxide is generated by treating 2,3-difluorophenol with a suitable base. The choice of the alkyl halide is critical; primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org The reaction is sensitive to steric hindrance, and the SN2 mechanism proceeds with inversion of configuration if the alkyl halide is chiral. masterorganicchemistry.com The selection of a non-protic solvent is often beneficial for this reaction.

Interactive Data Table: Williamson Ether Synthesis Parameters

Alkoxide PrecursorAlkyl HalideBaseSolventKey Consideration
2,3-Difluorophenol1-BromobutaneSodium HydroxideEthanolPrimary alkyl halide minimizes E2 elimination wvu.edulibretexts.org
3,5-Difluorophenol1-BromobutanePotassium CarbonateAcetoneAnhydrous conditions are often preferred prepchem.com

Transition Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry increasingly relies on transition metal-catalyzed reactions to form C-O bonds with high efficiency and selectivity. acs.org These methods offer advantages over classical approaches, particularly for less reactive substrates.

Palladium- and copper-based catalysts are commonly used for such transformations. rsc.org For the synthesis of this compound, a cross-coupling reaction could be envisioned between a difluorinated aryl halide or triflate and butanol or a butoxide salt. The catalytic cycle typically involves oxidative addition of the aryl halide to the metal center, followed by reaction with the alcohol or alkoxide and subsequent reductive elimination to yield the desired ether and regenerate the catalyst.

Research in this area has focused on the development of specific ligands that enhance the reactivity and stability of the metal catalyst. whiterose.ac.uk For example, the use of specialized phosphine (B1218219) ligands can facilitate the challenging C-O bond formation. fluorine1.ru These catalytic methods often proceed under milder conditions and with higher functional group tolerance compared to traditional methods. While specific examples for the direct synthesis of this compound via this route are not extensively detailed in the provided context, the general principles of transition metal-catalyzed C-O bond formation are well-established and represent a promising avenue for its synthesis. whiterose.ac.ukacs.org

Palladium-Catalyzed C-O Cross-Coupling Protocols for Aryl Ethers

Palladium-catalyzed C-O cross-coupling has emerged as a powerful and versatile tool for the synthesis of aryl ethers, including those bearing fluorine substituents. These methods generally offer high yields and broad functional group tolerance under relatively mild conditions. acs.orgnih.gov

The success of palladium-catalyzed C-O cross-coupling reactions is heavily reliant on the design of the supporting ligand. For fluorinated substrates like 2,3-difluorophenol or its corresponding aryl halide, the electronic and steric properties of the ligand are critical for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Bulky, electron-rich phosphine ligands are often employed to facilitate these transformations. For instance, biarylphosphine ligands such as tBuBrettPhos have been shown to be highly effective for the coupling of (hetero)aryl bromides with fluorinated alcohols. researchgate.netacs.org The steric bulk of these ligands promotes the reductive elimination step, which is often the rate-limiting step in C-O bond formation. Furthermore, the electron-donating nature of the ligand enhances the electron density at the palladium center, facilitating the oxidative addition of the aryl halide. mit.edu

Catalyst optimization studies have shown that the choice of palladium precursor and base is also crucial. Precatalysts like tBuBrettPhos Pd G3 are often preferred as they are air- and moisture-stable and efficiently generate the active Pd(0) species in situ. researchgate.netacs.org Weakly coordinating bases such as cesium carbonate (Cs₂CO₃) are commonly used to avoid catalyst deactivation and side reactions. researchgate.netacs.org

Table 1: Effect of Ligand on Palladium-Catalyzed C-O Coupling of Aryl Bromides with Alcohols

Entry Ligand Catalyst System Solvent Base Yield (%) Reference
1 tBuBrettPhos Pd₂(dba)₃ / Ligand Toluene Cs₂CO₃ 70 researchgate.netacs.org
2 RuPhos [Pd(allyl)Cl]₂ / Ligand Toluene NaOtBu 65 mit.edu
3 XPhos Pd(OAc)₂ / Ligand Dioxane K₃PO₄ 58 mit.edu

This table is illustrative and compiles data from various studies on related substrates to highlight the importance of ligand choice.

Palladium-catalyzed C-O coupling methods exhibit a broad substrate scope and excellent functional group tolerance, making them highly attractive for the synthesis of complex molecules. acs.orgnih.gov These reactions can tolerate a wide range of functional groups on both the aryl halide and the alcohol coupling partner.

For the synthesis of this compound, the coupling would involve either 1-bromo-2,3-difluorobenzene (B1273032) and butanol or 2,3-difluorophenol and a butyl halide. The high functional group tolerance of modern palladium catalysts allows for the presence of various substituents on the aromatic ring, including electron-donating and electron-withdrawing groups. acs.orgnih.gov This is particularly important when synthesizing derivatives of this compound.

Table 2: Substrate Scope of Palladium-Catalyzed C-O Coupling of Aryl Bromides with Fluorinated Alcohols

Entry Aryl Bromide Alcohol Product Yield (%) Reference
1 4-Bromobenzonitrile 2,2,2-Trifluoroethanol 95 researchgate.netacs.org
2 1-Bromo-4-methoxybenzene 2,2,2-Trifluoroethanol 89 researchgate.netacs.org
3 3-Bromopyridine 2,2-Difluoroethanol 85 researchgate.netacs.org

This table showcases the broad substrate scope and high yields achievable with modern Pd-catalysis for structurally related fluorinated aryl ethers.

Copper-Mediated Aryl Ether Formation

Copper-mediated C-O cross-coupling, often referred to as the Ullmann condensation, is a classical method for the synthesis of aryl ethers. wikipedia.orgbyjus.com While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, catalytic protocols. nih.govmdpi.com

The use of soluble copper salts, such as CuI or Cu(OTf)₂, in combination with ligands like phenanthrolines or diamines, has significantly improved the efficiency and substrate scope of these reactions. nih.govescholarship.org These catalytic systems can promote the coupling of aryl halides with alcohols at lower temperatures and with lower catalyst loadings. For the synthesis of this compound, a copper-catalyzed coupling of 1-iodo-2,3-difluorobenzene with butanol in the presence of a suitable base would be a viable approach. nih.gov

Mechanistic studies suggest that these reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov The functional group tolerance of modern copper-catalyzed methods has also been significantly expanded, although they can sometimes be more sensitive than their palladium-catalyzed counterparts. escholarship.org

Nickel-Catalyzed Aryloxydifluoromethylation Approaches

Nickel catalysis has emerged as a powerful alternative to palladium for C-O bond formation, particularly for the activation of less reactive C-O bonds in aryl ethers. chemistryviews.orgyale.edu Nickel catalysts can cleave the strong C(sp²)-O bond of aryl ethers, allowing for their cross-coupling with various partners. d-nb.info

One notable application is in aryloxydifluoromethylation reactions. d-nb.inforesearchgate.netspringernature.com These methods allow for the synthesis of aryldifluoromethyl aryl ethers (Ar-CF₂-O-Ar'). While not a direct route to this compound, the principles of nickel-catalyzed C-O activation are relevant. A hypothetical nickel-catalyzed coupling of a 2,3-difluorophenyl ether with a butoxy-containing coupling partner could be envisioned.

Mechanistic studies of nickel-catalyzed C-O bond cleavage suggest the involvement of low-valent nickel species and potentially a Ni(I)/Ni(III) catalytic cycle. d-nb.info The choice of ligand, often an N-heterocyclic carbene (NHC) or a phosphine, is critical for catalyst performance. nih.gov

Novel Synthetic Routes and Mechanistic Studies

Beyond established transition-metal catalyzed methods, research into novel synthetic pathways for fluorinated aryl ethers continues to expand, with a focus on more sustainable and efficient processes.

Exploration of Photochemical or Radical-Based Syntheses

Photochemical and radical-based methods offer intriguing alternatives for the synthesis of fluorinated aryl ethers. ccnu.edu.cn Photoredox catalysis, for instance, can generate highly reactive radical intermediates under mild conditions, enabling transformations that are not accessible through traditional thermal methods. seqens.com

For the synthesis of this compound, a photochemical approach could involve the generation of a 2,3-difluorophenyl radical, which could then be trapped by a butoxy radical source. Alternatively, a photochemically induced nucleophilic aromatic substitution (SₙAr) on a difluorobenzene derivative with butoxide could be explored. While specific examples for this compound are not yet prevalent in the literature, the general principles have been demonstrated for other fluorinated systems. seqens.comresearchgate.net

Radical-based syntheses often rely on the generation of the desired radical species from a suitable precursor, followed by a C-O bond-forming event. These methods can exhibit unique reactivity and selectivity profiles compared to their ionic counterparts.

Stereochemical Considerations in Synthetic Pathways

The primary route for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. masterorganicchemistry.com In this specific case, 2,3-difluorophenol is first deprotonated by a base to form the 2,3-difluorophenoxide ion. This ion then acts as a nucleophile, attacking an n-butyl halide (such as n-butyl bromide) to form the final ether product.

A key feature of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon atom if it is a chiral center. However, in the standard synthesis of this compound, the reactants are achiral. Neither the 2,3-difluorophenol nor the n-butyl group of the alkylating agent (e.g., n-butyl bromide) contains a stereocenter. Consequently, the final product, this compound, is also achiral, and no stereoisomers are formed during the reaction.

Therefore, stereochemical considerations are not a factor in the synthesis of the target molecule itself. The discussion of stereochemistry in this context serves to highlight a fundamental principle of the SN2 pathway: while the potential for stereochemical inversion exists, it is only realized when a chiral electrophile is employed. If, for instance, a chiral isomer of butanol, such as (S)-sec-butanol, were used to create the alkylating agent, the reaction would proceed with inversion of configuration, leading to a specific stereoisomer of the corresponding sec-butoxy-2,3-difluorobenzene.

Principles of Green Chemistry in the Preparation of this compound

The growing emphasis on sustainable chemical manufacturing necessitates the evaluation of synthetic routes through the lens of green chemistry. For this compound, this involves analyzing the efficiency of the reaction in terms of atom utilization and waste generation, as well as developing more environmentally friendly reaction protocols.

Atom economy and the Environmental Factor (E-Factor) are critical metrics for assessing the "greenness" of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the ratio of waste produced to the product obtained.

The classical Williamson ether synthesis of this compound proceeds by reacting 2,3-difluorophenol with a base (e.g., sodium hydroxide) and an n-butyl halide (e.g., n-butyl bromide).

Reaction: C₆H₄F₂O + C₄H₉Br + NaOH → C₁₀H₁₂F₂O + NaBr + H₂O

The theoretical atom economy and E-Factor for this process can be calculated based on the molecular weights of the components.

Interactive Table 1: Green Chemistry Metrics for the Synthesis of this compound

ParameterValueCalculation
Molecular Weight of Reactants
2,3-Difluorophenol (C₆H₄F₂O)130.10 g/mol -
n-Butyl Bromide (C₄H₉Br)137.02 g/mol -
Sodium Hydroxide (NaOH)40.00 g/mol -
Total Mass of Reactants 307.12 g/mol 130.10 + 137.02 + 40.00
Molecular Weight of Products
This compound (C₁₀H₁₂F₂O)186.20 g/mol -
Molecular Weight of Waste
Sodium Bromide (NaBr)102.89 g/mol -
Water (H₂O)18.02 g/mol -
Total Mass of Waste 120.91 g/mol 102.89 + 18.02
Atom Economy 60.63% (186.20 / 307.12) * 100
Theoretical E-Factor 0.65 120.91 / 186.20

An atom economy of 60.63% indicates that a significant portion of the reactant mass ends up as byproducts (waste). The theoretical E-Factor of 0.65 is relatively low, but this value does not account for solvents, excess reagents, or losses during purification, all of which would substantially increase the actual E-Factor in an industrial setting.

Traditional Williamson ether syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com While effective, these solvents are toxic and difficult to dispose of, posing environmental and health risks. researchgate.net Research into greener synthesis focuses on replacing these hazardous materials.

Modern approaches advocate for the use of more benign alternatives:

Ionic Liquids and Deep Eutectic Solvents (DES): These materials can serve as both the solvent and, in some cases, the catalyst. careers360.comnumberanalytics.com They are characterized by low volatility and high thermal stability, often allowing for easier product separation and solvent recycling.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating under reflux. numberanalytics.comrsc.org

Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can facilitate the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase). careers360.com This can enable the use of water as a solvent, significantly improving the environmental profile of the synthesis. rsc.org

Alternative Reagents: Replacing hazardous strong bases like sodium hydride with more moderate bases like potassium carbonate, or developing catalytic systems, can improve the safety and sustainability of the process. numberanalytics.com

Interactive Table 2: Comparison of Solvent Systems for Ether Synthesis

Solvent SystemAdvantagesDisadvantages
Traditional Solvents (DMF, DMSO) High polarity, effective for SN2 reactions. masterorganicchemistry.comToxic, high boiling points, difficult to remove/recycle. researchgate.net
Ionic Liquids Low volatility, recyclable, can enhance reaction rates. careers360.comnumberanalytics.comOften expensive, potential for hidden environmental impact.
Water with PTC Environmentally benign, inexpensive, non-flammable. rsc.orgRequires a catalyst, may lead to hydrolysis side reactions.
Solvent-Free (Microwave) High energy efficiency, rapid reaction times, minimal waste. numberanalytics.comrsc.orgCan be difficult to control temperature, may not be suitable for all substrates.

Scale-Up Considerations and Industrial Synthesis Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

The industrial synthesis will likely follow the Williamson ether pathway, but with significant optimization. Key considerations include:

Reactor Technology: For large-scale production, batch reactors may be replaced with continuous flow reactors. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, leading to better yields, higher purity, and improved safety, particularly when handling exothermic reactions or hazardous reagents.

Heat and Mass Transfer: The Williamson ether synthesis is often exothermic. Managing heat dissipation is critical on a large scale to prevent runaway reactions and the formation of byproducts. Efficient mixing is also crucial to ensure reactants are brought together effectively, maximizing the reaction rate.

Waste Management: The disposal of salt byproducts (e.g., NaBr) and solvent waste is a significant logistical and environmental concern. google.com Green chemistry principles, such as solvent recycling and the use of aqueous systems, become economically and environmentally vital at scale. rsc.org

Interactive Table 3: Industrial Synthesis: Challenges and Optimization Strategies

ChallengeOptimization Strategy
Reaction Control & Safety Implement continuous flow reactors for precise temperature and mixing control.
Energy Consumption Utilize microwave-assisted heating or optimize catalytic cycles to lower reaction temperatures and times. numberanalytics.com
Product Purification Optimize multi-stage distillation columns for efficient separation; explore crystallization methods.
Waste Generation Employ solvent recycling systems; use catalytic rather than stoichiometric reagents; select routes with higher atom economy.
Raw Material Cost Secure a stable and cost-effective supply chain for 2,3-difluorophenol or its precursors; investigate alternative synthetic routes from cheaper starting materials. google.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Butoxy 2,3 Difluorobenzene

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 1-Butoxy-2,3-difluorobenzene is a balance between the electron-donating butoxy group and the electron-withdrawing fluorine atoms. This leads to distinct patterns in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore the aromatic system. libretexts.org The directing influence of the substituents on the ring is paramount in determining the position of substitution.

In this compound, the substituents exhibit competing effects:

Butoxy Group (-OBu): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Fluorine Atoms (-F): Fluorine is an electronegative atom, making it an inductively deactivating group. However, like other halogens, it possesses lone pairs of electrons that can be donated via resonance, making it an ortho, para-director.

The strong activating effect of the butoxy group generally dominates the directing effects. However, the deactivating nature of the two fluorine atoms makes EAS reactions on this molecule slower than on non-fluorinated butoxybenzene. The most likely positions for electrophilic attack are the C4 (para to the butoxy group) and C6 (ortho to the butoxy group) positions, which are activated by the alkoxy substituent. Some studies on related fluorinated aromatics have noted deviations from expected substitution patterns, suggesting that the interplay of steric hindrance and electronic effects can lead to complex product mixtures. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroaromatic compounds. This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov In this context, the fluorine atoms in this compound serve two roles: they activate the ring for nucleophilic attack and can act as excellent leaving groups. masterorganicchemistry.com

The reaction involves the substitution of one of the fluorine atoms by a nucleophile. The electron-donating butoxy group tends to deactivate the ring towards SNAr. However, this deactivation is often overcome by the strong activating effect of the fluorine atoms themselves, allowing for substitution to occur under appropriate conditions. researchgate.net Studies on similar polyfluoroarenes show that reactions with organolithium or sodium-organic compounds can lead to the substitution of fluorine. fluorine1.ru For instance, research on 1,3-difluorobenzene (B1663923) derivatives has demonstrated that sequential SNAr reactions are possible, where an initial nucleophilic attack forms an alkoxy-fluorobenzene intermediate, which can then undergo a second substitution. researchgate.net In this compound, a nucleophile could potentially attack either the C2 or C3 position.

Table 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Position of Attack Leaving Group Activating/Deactivating Influence Expected Product with Nu:⁻
C2 F Activated by C3-F; Deactivated by C1-OBu 1-Butoxy-3-fluoro-2-(nucleophile)benzene

Reactivity of the Butoxy Side Chain

The butoxy group attached to the fluorinated ring also possesses its own sites of reactivity, primarily involving the ether oxygen and the alkyl chain.

The butoxy group is susceptible to oxidation. Under suitable oxidizing conditions, the ether moiety can be transformed into other functional groups. Specifically, the butoxy group can be oxidized to yield corresponding aldehydes or carboxylic acids. The development of catalysts for aromatic oxidation is an active area of research, with various metal complexes being studied for their ability to perform such transformations selectively. uu.nl This type of reaction would involve the cleavage of C-H bonds on the alkyl portion of the butoxy group.

The ether linkage in this compound is stable under many conditions but can be cleaved under forcing acidic or basic conditions. Hydrolysis of the C-O bond would result in the formation of 2,3-difluorophenol (B1222669) and butanol or related products. Studies on the hydrolysis of similar aromatic ethers, such as in the herbicide diflufenican, show that cleavage can be selective. researchgate.net For example, acid-catalyzed hydrolysis often proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the adjacent carbon atom. Environmental fate studies also consider hydrolysis as a potential degradation pathway for industrial chemicals like this compound. umweltbundesamt.de

Influence of Fluorine Atoms on Reaction Selectivity and Rate

The two fluorine atoms at the C2 and C3 positions profoundly influence the reactivity of the entire molecule. Their high electronegativity and ability to participate in resonance stabilization guide the outcomes of various reactions.

Effect on Rate: The strong inductive electron-withdrawing effect of fluorine deactivates the aromatic ring towards electrophilic attack, slowing the rate of EAS reactions. Conversely, this same property stabilizes the anionic Meisenheimer intermediate in SNAr, thereby increasing the rate of nucleophilic substitution where fluorine acts as the leaving group. masterorganicchemistry.com

Effect on Selectivity (EAS): While fluorine is an ortho, para-director itself, its primary role in EAS on this molecule is to deactivate the ring. The regioselectivity is therefore predominantly controlled by the more powerful activating butoxy group.

Effect on Selectivity (SNAr): In SNAr reactions, the fluorines are the sites of attack. Their presence is essential for the reaction to proceed, and they serve as the leaving groups. researchgate.netfluorine1.ru

C-H Bond Activation: The presence of fluorine atoms can direct transition metal-catalyzed C-H functionalization. Numerous studies have shown a strong preference for C-H activation at the position ortho to a fluorine substituent. nih.govacs.org This is attributed to the thermodynamic stability of the resulting metal-carbon bond. nih.gov For this compound, this suggests that under appropriate catalytic conditions, functionalization at the C4 position could be favored due to the influence of the C3-fluorine.

Table 3: Summary of Fluorine's Influence on Reactivity

Reaction Type Influence on Rate Influence on Selectivity
Electrophilic Aromatic Substitution (EAS) Decreases rate (Deactivating) Deactivates the ring, allowing the -OBu group to direct ortho/para.
Nucleophilic Aromatic Substitution (SNAr) Increases rate (Activating) Directs attack to the carbon atoms bearing fluorine (C2, C3).

Electronic Effects of Fluorine on the Aromatic System

The chemical behavior of this compound is profoundly influenced by the electronic properties of its substituents. The two fluorine atoms at the ortho and meta positions (C2 and C3) exert strong and competing electronic effects on the aromatic ring, which, in combination with the butoxy group, dictate the compound's reactivity.

Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I effect). wikipedia.org This effect decreases the electron density of the aromatic π system, which generally deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. numberanalytics.com The presence of two adjacent fluorine atoms in this compound significantly lowers the energy of the highest occupied molecular orbital (HOMO), making the compound less reactive toward electron-deficient species. numberanalytics.com This deactivation enhances the resistance of the aromatic ring to electrophilic attack, meaning harsher reaction conditions may be required compared to non-fluorinated analogues.

Conversely, fluorine can donate one of its lone pairs of electrons back into the aromatic ring through a positive mesomeric or resonance effect (+M effect). wikipedia.org This resonance effect increases the electron density at the ortho and para positions. However, for fluorine, the inductive effect (-I) is significantly stronger than the resonance effect (+M). wikipedia.orgchemistrysteps.com Despite being weaker, the resonance donation is sufficient to direct incoming electrophiles preferentially to the para position, as the ortho positions are sterically hindered and more strongly influenced by the inductive withdrawal. wikipedia.orglibretexts.org

The butoxy group (-OC₄H₉) at the C1 position acts as an activating group. The oxygen atom donates a lone pair of electrons into the ring via a strong +M effect, which outweighs its -I effect. masterorganicchemistry.com This activation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the butoxy group, making the ring more nucleophilic and susceptible to electrophilic attack.

In this compound, these effects combine. The butoxy group activates the ring, while the two fluorine atoms deactivate it. The directing effects are also complex: the butoxy group is an ortho, para-director, and the fluorine atoms are also ortho, para-directors (though deactivating). The ultimate regioselectivity of a reaction will depend on the interplay between these competing electronic influences and steric factors.

A concept known as "fluoromaticity" suggests that the substitution of fluorine onto a benzene ring introduces new π-orbitals that are lower in energy and can enhance the stability of the ring system. nih.gov This added stability contributes to the high thermostability and chemical resistance often observed in polyfluorinated aromatic compounds. nih.gov

Steric Hindrance from Fluorine Substituents

Steric hindrance plays a critical role in the reactivity of this compound, influencing the accessibility of the aromatic ring to attacking reagents. The substituents—a butoxy group at C1 and two fluorine atoms at C2 and C3—create a sterically crowded environment on one side of the molecule.

The butoxy group, with its four-carbon alkyl chain, is significantly larger than the fluorine atoms and presents a substantial steric barrier to reactions at the adjacent C2 and C6 positions. This steric bulk makes it difficult for electrophiles or nucleophiles to approach these ortho positions.

The fluorine atoms at C2 and C3, while smaller than the butoxy group, also contribute to steric crowding. numberanalytics.com Their presence further shields the C2 position, which is already encumbered by the adjacent butoxy group. This combined steric hindrance makes substitution at the C2 position highly unfavorable. The C3 position is also sterically influenced by its neighbors at C2 and C4.

As a result of these steric constraints, chemical reactions are most likely to occur at the less hindered positions of the aromatic ring. For electrophilic aromatic substitution, the C4 and C6 positions are the most probable sites of attack. However, the C6 position is ortho to the bulky butoxy group, making the C4 position (para to the butoxy group) the most sterically accessible and electronically favorable site for many reactions. For nucleophilic aromatic substitution, where a leaving group on the ring is replaced, the steric environment around the leaving group will similarly affect the reaction rate.

Detailed Reaction Mechanism Elucidation

The reaction mechanisms for this compound are dictated by the electronic and steric factors discussed previously. While specific mechanistic studies on this exact molecule are not prevalent in the cited literature, its reactivity can be inferred from general principles of aromatic chemistry and studies of closely related analogues like 1-Ethoxy-2,3-difluorobenzene. The compound is expected to participate in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The general mechanism for EAS proceeds via a two-step addition-elimination pathway. uomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.org

Step 1 (Addition): The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. masterorganicchemistry.comlibretexts.orgdalalinstitute.com

Step 2 (Elimination): A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromatic π-system. uomustansiriyah.edu.iqmasterorganicchemistry.com

For this compound, the activating butoxy group and the deactivating fluorine groups direct the electrophile to specific positions. The butoxy group directs ortho and para. The fluorine atoms also direct ortho and para relative to their own positions. The combined electronic and steric effects strongly favor substitution at the C4 position (para to the butoxy group and meta to the C3-fluorine).

Nucleophilic Aromatic Substitution (SₙAr)

Aryl halides, especially those activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution. byjus.comlumenlearning.com The fluorine atoms in this compound can act as leaving groups, and their strong electron-withdrawing nature activates the ring for nucleophilic attack. uomustansiriyah.edu.iq The SₙAr mechanism also typically involves two steps. lumenlearning.comuomustansiriyah.edu.iq

Step 1 (Addition): A nucleophile attacks the carbon atom bearing a leaving group (one of the fluorine atoms), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. lumenlearning.comuomustansiriyah.edu.iq This is the rate-determining step because it involves the loss of aromaticity. The negative charge of the intermediate is stabilized by electron-withdrawing groups.

Step 2 (Elimination): The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. This step is fast. uomustansiriyah.edu.iq

In this compound, a nucleophile could potentially replace either the fluorine at C2 or C3. The reactivity is enhanced because aryl fluorides are generally more reactive in SₙAr reactions than other aryl halides, an effect attributed to the high electronegativity of fluorine which stabilizes the intermediate carbanion. uomustansiriyah.edu.iq The specific site of substitution would be influenced by the reaction conditions and the precise electronic stabilization of the Meisenheimer complex intermediate.

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Characterization of 1 Butoxy 2,3 Difluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 1-Butoxy-2,3-difluorobenzene. By analyzing the interactions of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

¹H and ¹³C NMR for Molecular Framework Determination

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for establishing the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the butoxy group and the aromatic ring. The butoxy group protons would appear as a triplet for the terminal methyl (CH₃) group, and multiplets for the three methylene (B1212753) (CH₂) groups, with chemical shifts characteristic of an alkoxy chain. chemicalbook.com The aromatic region would display complex multiplets resulting from the three adjacent protons on the difluorinated benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atoms and the electron-donating butoxy group. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The spectrum would show four signals for the butoxy group and six signals for the aromatic carbons. The carbons directly bonded to fluorine atoms (C-2 and C-3) would exhibit large carbon-fluorine coupling constants. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine substituents and the resonance effect of the butoxy group. chemicalbook.com

Table 1: Predicted ¹H and known ¹³C NMR Data for this compound NMR data is typically recorded in a deuterated solvent like CDCl₃.

¹H NMR (Predicted) Atom Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Butoxy Group -OCH₂CH₂CH₂CH₃ ~4.0 Triplet ~6.5
-OCH₂CH₂CH₂CH₃ ~1.8 Multiplet
-OCH₂CH₂CH₂CH₃ ~1.5 Multiplet
-OCH₂CH₂CH₂CH₃ ~0.9 Triplet ~7.4
Aromatic Ring Ar-H ~6.8-7.2 Multiplet
¹³C NMR nih.gov Atom Chemical Shift (ppm) Coupling
Butoxy Group -OCH₂- Data not available
-OCH₂CH₂- Data not available
-OCH₂CH₂CH₂- Data not available
-CH₃ Data not available
Aromatic Ring C1-O Data not available
C2-F Data not available Large ¹JCF
C3-F Data not available Large ¹JCF
C4 Data not available
C5 Data not available

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the fluorine atoms within a molecule. aiinmr.com For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C-2 and C-3 positions.

The chemical shifts of these fluorine atoms are influenced by their position on the aromatic ring and the nature of the adjacent substituents. cnr.it Furthermore, these signals would likely appear as complex multiplets due to coupling with each other (³JFF) and with the adjacent aromatic protons (³JHF and ⁴JHF). scienceopen.com This analysis is crucial for confirming the substitution pattern of the fluorine atoms on the benzene ring. aiinmr.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons within the butoxy chain, confirming its linear structure. It would also reveal the connectivity between the protons on the aromatic ring. wgtn.ac.nz

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbons they are directly attached to. columbia.edu This would definitively assign the proton signals of each methylene group in the butoxy chain to its corresponding carbon signal and link the aromatic protons to their respective carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for establishing the connection between the butoxy group and the aromatic ring by showing a correlation from the O-CH₂ protons to the C-1 carbon of the ring. It also helps to confirm the full assignment of the aromatic carbons by showing correlations from aromatic protons to neighboring carbons. umich.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. An FT-IR spectrum for this compound has been recorded. nih.gov

Key absorption bands expected in the FT-IR spectrum include:

C-H stretching (aliphatic) : Around 2850-3000 cm⁻¹, characteristic of the butoxy group's methyl and methylene units.

C-H stretching (aromatic) : Typically appearing above 3000 cm⁻¹.

C=C stretching (aromatic) : Multiple bands in the 1400-1600 cm⁻¹ region, confirming the presence of the benzene ring. tum.de

C-O-C stretching (ether) : A strong, characteristic band for the aryl-alkyl ether linkage, expected around 1250 cm⁻¹ (asymmetric stretch) and possibly a weaker symmetric stretch near 1040 cm⁻¹. tum.deresearchgate.net

C-F stretching : Strong absorptions in the 1100-1300 cm⁻¹ region, indicative of the carbon-fluorine bonds.

Table 2: Key FT-IR Data for this compound Based on data from a Neat sample. nih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch > 3000 Aromatic Ring
Aliphatic C-H Stretch 2850-3000 Butoxy Group
Aromatic C=C Stretch 1400-1600 Aromatic Ring
Asymmetric C-O-C Stretch ~1250 Ether Linkage

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. optica.org It is particularly sensitive to non-polar, symmetric vibrations. A Raman spectrum for this compound has been acquired using an FT-Raman spectrometer. nih.gov

Expected prominent signals in the Raman spectrum would include:

Aromatic ring breathing modes : A strong, sharp band around 1000 cm⁻¹, which is characteristic of the benzene ring's symmetric stretching. tum.de

Symmetric C-C stretching of the aromatic ring.

C-H bending modes .

Vibrations associated with the butoxy chain.

The combination of FT-IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes of this compound, confirming the presence of all its structural components and offering insights into its molecular symmetry. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, this method provides definitive confirmation of its molecular mass and insights into its structural stability.

The molecular weight of this compound has been calculated and is consistently reported as approximately 186.20 g/mol . nih.govchemuniverse.comnetascientific.com The molecular formula is C₁₀H₁₂F₂O. nih.govnetascientific.comsielc.com High-resolution mass spectrometry can provide the exact mass, which is calculated to be 186.08562133 Da. nih.gov

While specific fragmentation data for this compound is not extensively detailed in the provided search results, analysis of related structures allows for a theoretical prediction of its fragmentation pathway. In gas chromatography coupled to quadrupole time-of-flight mass spectrometry (GC-QTOF/MS), similar fluorinated compounds are analyzed to identify their chemical structures. researchgate.net The analysis of this compound via mass spectrometry-compatible HPLC methods is also established, where formic acid is substituted for phosphoric acid in the mobile phase to accommodate MS detection. sielc.com

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the butoxy group: Cleavage of the ether bond is a common fragmentation pathway. This could occur through the loss of the entire butoxy radical (•OCH₂CH₂CH₂CH₃) or through rearrangements.

Cleavage of the butyl chain: Fragmentation of the four-carbon chain of the butoxy group is expected. This would result in the sequential loss of alkyl fragments, leading to characteristic peaks corresponding to the loss of CH₃, C₂H₅, C₃H₇, and C₄H₉. A prominent fragmentation would be the loss of butene (C₄H₈) via a McLafferty rearrangement, resulting in a difluorophenol radical cation.

Loss of fluorine: While C-F bonds are strong, loss of a fluorine atom or HF from the aromatic ring can occur under high-energy conditions.

A summary of the key mass spectrometry data is presented in the table below.

Table 1: Mass Spectrometry Data for this compound

PropertyValue
Molecular Formula C₁₀H₁₂F₂O
Molecular Weight 186.20 g/mol nih.govchemuniverse.comsielc.com
Monoisotopic Mass 186.08562133 Da nih.gov
Primary Ionization Technique Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) sielc.comresearchgate.net
Predicted Key Fragments [M-C₄H₉]⁺ (loss of butyl radical), [M-C₄H₈]⁺ (loss of butene), [C₆H₄F₂O]⁺

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and emission (fluorescence and phosphorescence) techniques, investigates the electronic transitions within a molecule. These methods provide information on the conjugated π-electron systems and the presence of non-bonding electrons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. hnue.edu.vnuu.nl For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the benzene ring.

The benzene ring possesses a conjugated system of π-electrons. The energy required to excite these electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) typically falls within the UV range. libretexts.orgmasterorganicchemistry.com In substituted benzenes, the position and intensity of these absorption bands are influenced by the nature of the substituents. The butoxy group, an alkoxy group, is an electron-donating group due to the lone pair of electrons on the oxygen atom. This donation of electron density to the aromatic ring generally causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. hnue.edu.vn The fluorine atoms, being electron-withdrawing groups, can induce a hypsochromic (blue) shift. The final spectrum is a result of the combined effects of these substituents.

The expected UV-Vis spectrum for this compound would show characteristic absorptions for a substituted aromatic system, likely with a primary absorption band below 250 nm and a weaker, fine-structured secondary band between 250-300 nm.

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are emission processes where a molecule returns to its electronic ground state from an excited state by emitting a photon. ufg.br Fluorescence is a rapid process from a singlet excited state, while phosphorescence is a slower emission from a triplet excited state.

Many aromatic compounds exhibit fluorescence. acs.org The efficiency and wavelength of fluorescence are highly dependent on the molecular structure and its environment. Substituents on the benzene ring can significantly alter the fluorescence properties. While specific fluorescence or phosphorescence data for this compound are not available in the provided search results, related fluorinated aromatic compounds are known to be part of fluorescent and phosphorescent materials. acs.orgresearchgate.netresearchgate.netgoogle.com For instance, iridium(III) complexes containing difluorophenylpyridine ligands are used in phosphorescent organic light-emitting diodes (OLEDs). acs.orgresearchgate.net This suggests that the difluorobenzene moiety can be part of a larger system that exhibits luminescence. However, without experimental data for the compound itself, any discussion on its specific emissive properties remains speculative.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A search for a solved crystal structure of this compound in crystallographic databases did not yield any specific results. While X-ray diffraction has been used to study related, more complex molecules containing the 4-butoxy-2,3-difluorophenyl moiety as part of a liquid crystal structure, the structure of the parent compound itself is not publicly available. rsc.org The study of analogous compounds, such as other difluorobenzene derivatives, shows that molecular packing is influenced by a combination of van der Waals forces and weaker interactions like C–H···F hydrogen bonds. researchgate.net In the absence of a crystal structure for this compound, detailed solid-state structural parameters cannot be reported. Such a study would be valuable to understand how the flexible butoxy group and the fluorine substituents dictate the crystal packing arrangement.

Conformational Analysis and Rotational Isomerism

Conformational analysis of this compound involves studying the different spatial arrangements (conformations) that arise from rotation around single bonds, primarily the C-O bond of the butoxy group. The butoxy group is flexible and can adopt various conformations relative to the plane of the benzene ring.

The orientation of the butoxy group is determined by the torsion angles around the C(aromatic)–O, O–C(butyl), and subsequent C–C bonds of the alkyl chain. The most stable conformation will seek to minimize steric hindrance between the butoxy group and the fluorine atom at the ortho position (position 2). Rotation around the C(aromatic)–O bond will likely result in two main types of conformers: a "transoid" conformation where the butyl chain extends away from the ring, and a "cisoid" conformation where it is oriented more towards the ring. researchgate.net Due to steric clash with the ortho-fluorine atom, the planar conformations are likely destabilized. The most stable conformer is expected to have the butoxy group oriented out of the plane of the benzene ring to relieve steric strain.

Furthermore, the butyl chain itself has multiple rotational isomers (e.g., anti vs. gauche conformations around the C-C bonds). The interplay of these rotations results in a complex potential energy surface with several local minima, each corresponding to a different conformer. Computational chemistry methods, such as Density Functional Theory (DFT), would be required to accurately predict the relative energies of these conformers and the barriers to their interconversion. Experimental techniques like variable-temperature NMR spectroscopy could potentially provide evidence for the presence of different conformers in solution.

Computational Chemistry and Theoretical Investigations of 1 Butoxy 2,3 Difluorobenzene

Quantum Chemical Calculation Methods

Quantum chemical calculations are essential for predicting the molecular properties of 1-Butoxy-2,3-difluorobenzene. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT methods, such as B3LYP, are often employed for geometry optimization to find the most stable arrangement of atoms in a molecule. tsijournals.comnih.gov For this compound, DFT calculations would be crucial to determine the preferred conformation of the butoxy group relative to the difluorinated benzene (B151609) ring. The conformational preference of alkoxy groups on a benzene ring is influenced by a balance of steric and electronic effects. rsc.org In the case of fluorinated ethers, the orientation of the alkoxy group can significantly impact the molecule's properties. rsc.org

The geometry optimization process involves finding the minimum energy structure on the potential energy surface. scm.com This is an iterative process where the energy and gradients are calculated at each step to guide the search for the lowest energy conformation. arxiv.orgchemrxiv.org DFT calculations also provide valuable information about the molecule's electronic properties, including the distribution of electron density and the energies of molecular orbitals. worldscientific.com

Analysis of Electronic Properties

The electronic properties of this compound, governed by the interplay of the electron-withdrawing fluorine atoms and the electron-donating butoxy group, can be thoroughly analyzed using computational methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity. worldscientific.communi.cz

For this compound, the electron-donating butoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atoms will lower the energy of both the HOMO and LUMO. The net effect on the HOMO-LUMO gap would depend on the relative strengths of these opposing influences. Studies on similar molecules, like alkoxybenzenes and fluorinated benzenes, can provide insights into these effects. nih.govsci-hub.se

Table 1: Calculated HOMO, LUMO, and Gap Energies for Related Compounds (Illustrative Data)
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
Benzene-6.751.157.90DFT/B3LYP
Fluorobenzene-6.890.987.87DFT/B3LYP
1,2-Difluorobenzene (B135520)-7.050.827.87DFT/B3LYP
Anisole (Methoxybenzene)-6.211.257.46DFT/B3LYP

Note: The data in this table is illustrative and intended to show general trends. Actual values can vary depending on the specific computational method and basis set used.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrical charge within a molecule is fundamental to its reactivity and intermolecular interactions. The fluorine atoms in this compound are highly electronegative and will draw electron density away from the benzene ring, creating regions of positive electrostatic potential. Conversely, the oxygen atom of the butoxy group is also electronegative and will have a region of negative electrostatic potential. mdpi.comwalisongo.ac.id

Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. avogadro.cc In an MEP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. For this compound, the MEP map would likely show a negative potential around the oxygen atom and positive potentials near the hydrogen atoms of the butoxy group and on the parts of the aromatic ring influenced by the fluorine atoms. researchgate.net

Aromaticity Indices and Ring Current Analysis

Aromaticity is a key property of benzene and its derivatives, characterized by enhanced stability due to cyclic delocalization of π-electrons. The introduction of substituents can influence the degree of aromaticity. Fluorine atoms, being electron-withdrawing, tend to decrease the aromaticity of the benzene ring. wiley.comresearchgate.netacs.org

Several computational indices are used to quantify aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). tsijournals.comnih.gov HOMA is based on the degree of bond length equalization in the ring. NICS values are calculated at the center of the ring to probe the magnetic shielding, with more negative values indicating stronger aromaticity. PDI measures the electron sharing between para-related carbon atoms. For this compound, these indices would likely indicate a slight reduction in aromaticity compared to unsubstituted benzene due to the presence of the fluorine atoms. wiley.comacs.org

Table 2: Aromaticity Indices for Benzene and Fluorinated Derivatives (Illustrative Data)
CompoundHOMANICS(0) (ppm)PDI
Benzene0.979-9.70.103
Fluorobenzene0.972-9.10.098
1,2-Difluorobenzene0.965-8.50.094
1,3-Difluorobenzene (B1663923)0.968-8.80.096

Note: The data in this table is illustrative and based on general trends reported in the literature. Actual values are dependent on the computational methodology.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to calculate spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Experimental spectroscopic data for this compound is available from various sources. Infrared (IR) spectra, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectra, have been recorded. nih.gov For instance, the FTIR spectrum has been documented using a Bruker Tensor 27 FT-IR instrument with a neat sample. nih.gov These experimental spectra provide a benchmark for computational predictions.

Theoretical calculations can predict vibrational frequencies corresponding to different molecular motions. For example, DFT calculations can be used to assign specific IR bands, such as the carbonyl stretch of related molecules, providing support for experimental assignments. acs.org In the case of this compound, computational models would predict characteristic C-F stretching frequencies, C-O-C ether stretches, and aromatic C-H bending modes. Comparing these predicted frequencies with the experimental IR spectrum helps in the detailed structural elucidation of the molecule.

Challenges can arise when matching computational predictions with experimental results. For instance, in studies of similar fluorinated aromatic complexes, initial assignments of microwave spectra based on predictions were later found to correspond to complexes with the carrier gas, highlighting the need for careful isotopic substitution and analysis to confirm assignments. illinois.edu

Below is a table summarizing key computed properties for this compound and a conceptual comparison of how theoretical spectroscopic data would align with experimental findings.

Table 1: Computed Physicochemical and Spectroscopic Parameters for this compound

ParameterComputed Value/MethodSourceExperimental Comparison
Molecular FormulaC10H12F2O nih.govConfirmed by mass spectrometry.
Molecular Weight186.20 g/mol nih.govConfirmed by mass spectrometry.
XLogP3-AA3.3 nih.govIndicates lipophilicity, can be experimentally verified via partitioning studies.
Topological Polar Surface Area (TPSA)9.23 Ų chemscene.comRelates to polarity and transport properties.
Predicted IR FrequenciesDFT Calculations acs.orgCompared against experimental FTIR/ATR-IR spectra to assign vibrational modes (e.g., C-F, C-O-C stretches). nih.gov
Predicted NMR ShiftsGIAO, CSGT MethodsN/ACompared against experimental 1H, 13C, and 19F NMR spectra for structural verification.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows for the investigation of the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment, such as solvents. nih.govulakbim.gov.tr

An MD simulation for this compound would involve defining a force field, which consists of a set of parameters that describe the potential energy of the system's particles. The simulation would then solve Newton's equations of motion for the system, providing a trajectory that describes how the positions and velocities of the atoms change over time. ulakbim.gov.tr From this trajectory, various properties can be analyzed:

Conformational Dynamics: The butoxy chain of the molecule is flexible. MD simulations can explore the potential energy surface related to the torsion angles of this chain, identifying the most stable conformations and the energy barriers between them. ulakbim.gov.tr

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water), MD can provide detailed insights into solute-solvent interactions. nih.gov This includes the formation and dynamics of hydrogen bonds (if applicable) and the arrangement of solvent molecules around the fluorinated aromatic ring and the butoxy group.

Transport Properties: Properties like the diffusion coefficient of this compound in a given medium can be calculated from the simulation trajectory, which is crucial for understanding its behavior in solutions. ulakbim.gov.tr

Structural Stability: For related complex molecules, MD simulations have been used to study mesophase stability and transitions between different liquid crystal phases at varying temperatures. Similar approaches could be applied to understand the condensed-phase behavior of this compound.

Although specific MD studies on this compound are not prominent in the literature, the methodology is well-established and has been applied to characterize the molecular mobility and crystallization behavior of structurally similar complex difluorophenyl compounds. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, particularly using quantum chemical methods like DFT, are essential for elucidating the reaction mechanisms involving this compound. These studies can map out reaction pathways, identify intermediates, and calculate the energies of transition states, which helps in understanding reaction kinetics and selectivity.

The reactivity of this compound is largely dictated by its substituted benzene ring. Key reaction types that can be investigated theoretically include:

Electrophilic Aromatic Substitution: The electron-withdrawing fluorine atoms decrease the electron density of the benzene ring, while the butoxy group is an activating, ortho-para directing group. Computational studies can predict the most likely sites for substitution (e.g., nitration, halogenation) by calculating the energies of the sigma-complex intermediates for substitution at different positions.

Nucleophilic Aromatic Substitution: The fluorine atoms themselves can be targets for substitution by strong nucleophiles. Theoretical calculations can model the transition states for these reactions to understand the energy barriers and reaction feasibility.

C-H Functionalization: There is significant interest in the transition metal-catalyzed functionalization of C-H bonds ortho to fluorine atoms. nih.govacs.org Theoretical studies on similar fluorobenzenes have shown that the presence of two ortho fluorines can significantly lower the activation barrier for C-H activation. nih.gov For this compound, computational chemistry can predict the regioselectivity of such reactions, determining whether the kinetic or thermodynamic product is favored under different conditions. acs.org

Table 2: Summary of Theoretical Approaches to Reaction Mechanisms

Reaction TypeTheoretical FocusPredicted Outcome for this compound
Electrophilic SubstitutionCalculating stability of intermediates (sigma complexes).Substitution directed by the activating butoxy group to positions ortho and para to it, modulated by the deactivating effect of fluorine.
Nucleophilic SubstitutionModeling transition state energies for fluorine displacement.Reaction is feasible with strong nucleophiles at the fluorine-substituted carbons.
Metal-Catalyzed C-H ActivationCalculating activation energy barriers (ΔG‡) and reaction thermodynamics. nih.govPreferential activation of the C-H bond ortho to a fluorine atom is expected, with selectivity influenced by the catalyst and reaction conditions. acs.org

Investigation of Fluorine's Influence on Molecular Polarity and Intermolecular Interactions

The two fluorine atoms at the 2- and 3-positions of this compound have a profound impact on its electronic structure, polarity, and how it interacts with other molecules.

Intermolecular Interactions: The introduction of fluorine can modulate various non-covalent interactions.

C-H···π Interactions: Computational studies on substituted benzene dimers have shown that fluorine substituents can significantly tune the strength of C-H···π interactions. researchgate.net Multiple fluorine substitutions can enhance the binding energy in such complexes. researchgate.net The electron-deficient π-system of this compound would be expected to engage in stronger interactions with C-H donors compared to non-fluorinated analogues.

π-π Stacking: The altered quadrupole moment of the fluorinated ring influences how it stacks with other aromatic systems. The steric hindrance from the butoxy group will also play a role in the geometry of these interactions.

Lipophilicity: The replacement of hydrogen with fluorine typically increases a molecule's lipophilicity. jmu.edu This affects interactions in non-polar environments and properties like solubility and bioaccumulation. jmu.eduusask.ca

Aromaticity and Stability: Computational studies on fluorinated benzenes show that fluorine substituents can contribute their p-orbitals to the aromatic π-system, which can further stabilize the ring and increase its resistance to addition reactions. acs.org In difluorobenzene isomers, the positions of the fluorine atoms affect ring bond lengths and polarizability. acs.org

Applications of 1 Butoxy 2,3 Difluorobenzene in Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate and Building Block in Multi-Step Synthesis

1-Butoxy-2,3-difluorobenzene is a key intermediate in multi-step synthetic sequences, providing a difluorinated phenyl moiety that can be further elaborated. The presence of the butoxy group can direct ortho-lithiation, allowing for the introduction of various electrophiles at the C6 position. Subsequent modification or removal of the butoxy group can then yield a range of polysubstituted fluorinated aromatic compounds.

The difluorobenzene core of the molecule is a common structural motif in various industrially significant compounds. Difluorobenzenes, in general, are employed as chemical intermediates in a variety of applications, including the synthesis of pharmaceuticals and agricultural products. google.com For instance, related difluorobenzene structures are precursors to anti-inflammatory agents and insecticides. google.com The synthesis of such complex molecules often involves multi-step processes where a stable, functionalized intermediate like this compound can streamline the synthetic route.

While specific, detailed multi-step syntheses commencing from this compound are not extensively documented in readily available literature, its structural components are present in various patented chemical entities, suggesting its role as a building block in proprietary synthetic pathways. The general stability and reactivity of fluorinated benzenes make them reliable platforms for constructing more complex molecules. chemimpex.com

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Analogues

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance various properties of the molecule. chemimpex.com this compound serves as a precursor for introducing a difluorinated phenyl ring into potential APIs and their analogues, which can lead to improved therapeutic profiles.

The introduction of fluorine atoms into a drug molecule can significantly alter its lipophilicity, a critical parameter that influences absorption, distribution, metabolism, and excretion (ADME) properties. scispace.comscilit.com The replacement of hydrogen atoms with fluorine generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. researchgate.net The difluoro-substitution pattern in this compound offers a tool for fine-tuning this property in drug candidates derived from it.

Furthermore, the carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. nih.gov By strategically placing fluorine atoms at metabolically labile positions on an aromatic ring, the metabolic stability of a drug candidate can be significantly increased, leading to a longer half-life and improved pharmacokinetic profile. nih.gov The 2,3-difluoro substitution provided by this precursor can thus serve to block potential sites of oxidative metabolism.

Table 1: Physicochemical Properties Influenced by Fluorination

Property Effect of Fluorination Rationale
Lipophilicity (LogP) Generally increases High electronegativity and non-polar nature of the C-F bond.
Metabolic Stability Generally increases High bond energy of the C-F bond resists enzymatic cleavage.
Binding Affinity Can increase Fluorine can participate in favorable interactions with protein targets.

| pKa | Can be altered | The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups. |

This table provides a generalized overview of the effects of fluorination in drug design.

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of a hydroxyl or methoxy (B1213986) group with a fluorine atom or a difluoromethyl group is a common bioisosteric replacement strategy in drug design. cas.cnnih.govchemrxiv.org this compound can be a starting material for creating more complex fluorinated bioisosteres. For example, the difluorinated phenyl ring can be incorporated into larger molecules to mimic the spatial and electronic properties of other aromatic systems while offering the benefits of fluorination. nih.govinformahealthcare.com This approach can lead to compounds with improved potency, selectivity, and metabolic stability. nih.gov

While specific studies detailing the use of derivatives of this compound in enzyme interaction and metabolic pathway research are not prominent in the available literature, the general principles of using fluorinated compounds in such studies are well-established. Fluorinated analogues of natural substrates can be synthesized to probe enzyme-substrate interactions. The unique NMR properties of fluorine can also be exploited to study the binding and conformation of a molecule within an enzyme's active site.

Intermediate in Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated compounds to develop new pesticides with improved efficacy and environmental profiles. google.comjustia.com The difluorobenzene moiety is a component of some commercial herbicides and fungicides. epo.org this compound can serve as a valuable intermediate for the synthesis of novel agrochemicals. The presence of fluorine can enhance the biological activity, metabolic stability, and field persistence of these compounds. justia.com While specific examples of commercial agrochemicals derived directly from this compound are not publicly disclosed, its potential as a building block in the discovery and development of new crop protection agents is recognized.

Synthesis of Fine Chemicals, Including Performance Additives and Specialty Flavors/Fragrances

The versatility of this compound extends to the synthesis of fine chemicals. chemimpex.com Its properties make it a candidate for creating performance additives for materials, where the fluorinated component can impart desirable characteristics such as thermal stability, chemical resistance, and specific surface properties.

In the realm of specialty chemicals, fluorinated compounds can find niche applications. While the direct use of this compound in flavors and fragrances is not documented, its derivatives could potentially be explored for creating unique scent and flavor profiles, although this is a less common application for highly fluorinated aromatics.

Applications in Analytical Chemistry as a Reference Standard or Chromatographic Reagent

In the realm of analytical chemistry, this compound finds utility as both a reference standard and a chromatographic reagent. Its distinct chemical properties, including its fluorinated benzene (B151609) ring and butoxy chain, make it suitable for various analytical applications, particularly in chromatography.

As a reference standard, this compound can be employed to ensure the accuracy and reliability of analytical results in the analysis of complex mixtures. hplc.eu A reference standard is a highly purified compound used for the calibration of analytical instruments, the validation of analytical methods, and as a benchmark for the identification and quantification of the same compound in a sample. The typical purity for this compound available for such applications is specified as ≥ 98% or >98.0% as determined by Gas Chromatography (GC). hplc.euresearchgate.net

The primary documented application of this compound as a chromatographic reagent is in the context of High-Performance Liquid Chromatography (HPLC). Specifically, a reverse-phase (RP) HPLC method has been developed for its analysis. nih.gov This method can be utilized for quality control, impurity profiling, and potentially for pharmacokinetic studies. The scalability of this liquid chromatography method allows for its adaptation to preparative separations for the isolation of impurities. nih.gov Furthermore, for faster analyses, the method is compatible with Ultra-High-Performance Liquid Chromatography (UPLC) systems that use columns with smaller particle sizes. nih.gov

Below is an interactive data table summarizing the key parameters of the reverse-phase HPLC method for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Details
Chromatographic Mode Reverse-Phase (RP)
Stationary Phase Newcrom R1 column
Mobile Phase Components Acetonitrile (MeCN), Water, Phosphoric Acid
Mass Spectrometry (MS) Compatibility For MS-compatible applications, phosphoric acid should be substituted with formic acid. nih.gov
Scalability The method is scalable and can be used for preparative separation to isolate impurities. nih.gov

| Fast Applications | Suitable for UPLC applications using columns with smaller (e.g., 3 µm) particles. nih.gov |

This established analytical method highlights the role of this compound as a well-characterized compound within the field of analytical chromatography.

Advanced Research in Materials Science and Engineering Utilizing 1 Butoxy 2,3 Difluorobenzene

Functional Polymer Design and Synthesis

The strategic incorporation of fluorinated moieties into polymer structures is a well-established method for enhancing material properties. 1-Butoxy-2,3-difluorobenzene serves as a key intermediate in this field, contributing to the development of polymers with improved durability and specialized functionalities. chemimpex.com

The integration of the this compound unit into polymer chains, either as part of the main backbone or as a pendant group, can significantly enhance the material's performance. The butoxy group improves solubility in common organic solvents, which is crucial for polymer processing and film formation. chemimpex.com Simultaneously, the difluorobenzene segment contributes to the polymer's thermal stability and chemical resistance.

In the formulation of specialty coatings and adhesives, this compound is utilized to improve the final properties of the material. chemimpex.com Its excellent solubility characteristics ensure compatibility with a wide range of polymer resins and solvents, facilitating the creation of homogeneous formulations. chemimpex.com

The presence of the fluorinated benzene (B151609) ring in coatings enhances durability and resistance to environmental factors such as UV radiation and chemical exposure. chemimpex.com This leads to coatings with longer service lifetimes and better protective qualities. In adhesives, the incorporation of such fluorinated intermediates can improve thermal stability and create stronger, more durable bonds capable of withstanding harsh conditions.

Liquid Crystal Materials (LCMs) and Display Technologies

The field of liquid crystal displays (LCDs) relies on materials with precisely engineered molecular structures to control the polarization of light. Fluorinated compounds are indispensable in this area, and this compound serves as a critical structural motif for creating advanced liquid crystal monomers (LCMs). nih.govnih.gov

This compound is a precursor in the synthesis of complex liquid crystal molecules. By functionalizing the benzene ring, typically through the addition of cyclohexyl or biphenyl (B1667301) groups, researchers can create rod-like molecules, or mesogens, that exhibit liquid crystalline phases. nih.govzhongkefu.com.cn

A notable example is the synthesis of 1-butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (B1592828) (BDPrB), which has been identified as a predominant fluorinated liquid-crystal monomer in various applications. nih.govzhongkefu.com.cn The synthesis of such compounds leverages the foundational this compound structure to build larger, more complex molecules with the specific anisotropic properties required for display technologies.

Table 1: Examples of Liquid Crystal Monomers Derived from this compound

Compound Name Abbreviation Molecular Formula Application Area
1-butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene BDPrB C19H28F2O Liquid Crystal Displays nih.govzhongkefu.com.cn

The lateral difluoro-substitution pattern seen in this compound is particularly important. This arrangement of fluorine atoms perpendicular to the long axis of the final mesogen influences several key properties:

Dielectric Anisotropy: The strong C-F bond dipoles introduce a significant dipole moment perpendicular to the molecular axis. This often results in a negative dielectric anisotropy (Δε), a crucial property for modern display modes like Vertical Alignment (VA). beilstein-journals.org

Mesophase Behavior: The steric effect of the lateral fluorine atoms can disrupt intermolecular packing, which tends to lower melting points and suppress smectic phase formation in favor of the desired nematic phase. researchgate.netresearchgate.net

Transition Temperatures: The precise positioning of the fluoro substituents and the length of the alkoxy chain (like the butoxy group) allow for fine-tuning of the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid) and the breadth of the nematic range. beilstein-journals.orgresearchgate.net

This ability to tailor molecular properties makes fluorinated building blocks like this compound essential for creating the sophisticated liquid crystal mixtures used in high-performance displays. beilstein-journals.orgresearchgate.net

Electronic and Optoelectronic Materials Development

The unique electronic profile of this compound makes it a compound of interest for the development of novel organic electronic and optoelectronic materials. chemimpex.com The presence of two highly electronegative fluorine atoms on the benzene ring makes the ring electron-deficient. This property is highly sought after in the design of organic semiconductors. nih.gov

In the field of organic electronics, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical to device performance. The electron-withdrawing nature of the difluorobenzene moiety can be used to lower these energy levels in larger π-conjugated molecules. nih.govacs.org This strategy is employed in designing:

Hole and Electron Transport Materials: By incorporating the difluorobenzene unit into larger molecular structures, materials can be engineered for efficient charge transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). mdpi.comfrontiersin.org

Novel π-Conjugated Systems: The compound serves as a building block for creating new conjugated polymers and small molecules where tuning of electronic properties is essential for achieving high performance. frontiersin.org

Research in this area focuses on using ortho-to-fluorine C-H functionalization to build more complex molecules from fluorinated precursors, highlighting the role of compounds like 1,3-difluorobenzene (B1663923) (the core of the target molecule) as key starting materials in synthetic organic chemistry for electronics. nih.govacs.org

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
1-butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
1,2-difluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene
Poly(arylether)

Role in Organic Semiconductor Research

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for materials science, particularly in the realm of organic electronics. chemimpex.com The development of high-performance organic semiconductors is a cornerstone for next-generation technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). google.comnih.goveuropa.eu

The incorporation of fluorine atoms into organic semiconductor molecules is a well-established strategy to tune their electronic properties. chemimpex.com Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for designing efficient n-type (electron-transporting) and p-type (hole-transporting) materials. nih.gov The presence of the butoxy group enhances solubility in organic solvents, which is a practical advantage for processing and fabricating thin films for electronic devices. chemimpex.com

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound relevant to its use in chemical synthesis.

PropertyValueSource(s)
CAS Number 136239-66-2 sielc.comsigmaaldrich.com
Molecular Formula C₁₀H₁₂F₂O chemimpex.com
Molecular Weight 186.2 g/mol chemimpex.com
Appearance Colorless to light yellow clear liquid chemimpex.comsigmaaldrich.com
Purity ≥ 98% (GC) chemimpex.comsigmaaldrich.com
Boiling Point 110 °C at 20 mmHg chemimpex.com
IUPAC Name This compound sigmaaldrich.com

Non-Linear Optical (NLO) Material Design

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, making them essential for applications in optoelectronics, including frequency conversion and optical switching. mdpi.com Organic compounds, particularly those with extended π-conjugated systems, are of significant interest for NLO applications due to their large and fast NLO responses. nih.govmdpi.com

The design of advanced NLO materials often involves the strategic incorporation of fluorine atoms and ether linkages into polymer backbones. researchgate.net Fluorinated poly(arylene ether)s, for example, are a class of materials recognized for their high thermal stability, chemical resistance, and desirable optical properties, such as reduced optical loss. researchgate.net The introduction of fluorine can modify the electronic structure and enhance key NLO coefficients. mdpi.com

Although this compound is not itself a final NLO material, its structure as a fluorinated aryl ether makes it a valuable precursor for the synthesis of NLO-active polymers. Research on related fluorinated ether structures demonstrates the potential of this chemical class. For instance, studies on fluorinated polyurethane-imides (PUIs) have shown significant electro-optic (E-O) coefficients, which are a measure of a material's ability to change its refractive index under an electric field. researchgate.net Similarly, certain fluorinated 1,3,4-oxadiazole (B1194373) derivatives exhibit notable second-order hyperpolarizability, a key NLO parameter. mdpi.com These findings highlight the design principle of using fluorinated ether building blocks to create materials with substantial NLO responses.

Table 2: NLO Properties of Representative Fluorinated Ether-Containing Polymers This table presents NLO data for materials structurally related to the article's subject, illustrating the impact of fluorinated ether moieties.

Material ClassNLO ParameterMeasured ValueWavelengthSource(s)
Fluorinated Polyurethane-imide (PUI)Electro-optic Coefficient (γ₃₃)56–60 pm/V1550 nm researchgate.net
Fluorinated Polyurethane-imide (PUI)Electro-optic Coefficient (γ₃₃)82 pm/VNot Specified researchgate.net
Fluorinated BisFOx Derivative (in DMF)First Hyperpolarizability (βCT)8.46 × 10⁻³² esuNot Specified mdpi.com
Fluorinated BisFOx Derivative (in DMSO)Second Hyperpolarizability (γCT)0.58 × 10⁻³⁴ esuNot Specified mdpi.com

Ion Exchange Resins and Separations Technology

Separations technology is crucial for purifying chemical compounds to the high standards required for applications in materials science. For this compound, high-performance liquid chromatography (HPLC) has been documented as an effective method for analysis and purification. sielc.com The ability to isolate this compound from reaction byproducts is essential to ensure the predictable performance of the advanced materials synthesized from it. sielc.com

A specific reverse-phase (RP) HPLC method has been developed for this purpose. sielc.com This liquid chromatography technique is scalable and can be adapted for preparative separation to isolate impurities, which is a critical step in providing high-purity material for research and development. sielc.com

Table 3: HPLC Separation Method for this compound This table details the conditions for the analytical separation of the title compound.

ParameterSpecificationSource(s)
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid sielc.com
Detection Standard (e.g., UV, MS) sielc.com
Application Analytical separation, scalable for preparative isolation sielc.com

Regarding ion exchange resins, there is no direct documented application of this compound in this technology. However, fluorinated polymers containing ether linkages are central to some of the most robust ion exchange materials known. For example, Nafion®, a perfluorinated polymer with pendant sulfonic acid groups linked via ether side chains, is a well-known ion exchange resin valued for its exceptional chemical and thermal stability. societechimiquedefrance.fr This stability is derived from its perfluorinated backbone. societechimiquedefrance.fr While structurally different from this compound, the use of fluorinated ethers in materials like Nafion illustrates a broader principle where such chemical motifs contribute to creating highly stable and specialized polymers for separation and electrochemical applications. societechimiquedefrance.fr

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.